
Dydrogesterone
Overview
Description
Dydrogesterone is a synthetic progestogen, which is a type of hormone that mimics the effects of the natural hormone progesterone. It is used in various medical conditions related to progesterone deficiency, such as menstrual disorders, infertility, and endometriosis. This compound is known for its high selectivity for progesterone receptors and minimal side effects compared to other progestogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dydrogesterone is synthesized from readily available progesterone through several chemical reactions. The process involves:
Carbonyl Protection: Protecting the carbonyl group of progesterone.
Bromination: Adding bromine to the protected compound.
Debromination: Removing the bromine atoms.
Photochemical Ring-Opening Reaction: Using light to open the ring structure.
Photochemical Ring-Closing Reaction: Using light to close the ring structure again.
Deprotection: Removing the protective groups.
Double-Bond Isomerization: Changing the position of double bonds to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be environmentally friendly, with high yields and ease of implementation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also undergo reduction reactions, where it gains electrons.
Substitution: this compound can participate in substitution reactions, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include benzoquinone.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Threatened Miscarriage
Dydrogesterone has been extensively studied for its role in managing threatened miscarriage. A systematic review of five randomized controlled trials involving 660 women demonstrated that this compound significantly reduced the miscarriage rate from 24% in control groups to 13% among those treated with this compound (odds ratio for miscarriage: 0.47) . This suggests that this compound can effectively support pregnancy maintenance in women at risk of miscarriage.
Study | Sample Size | Miscarriage Rate (Control) | Miscarriage Rate (this compound) | Odds Ratio |
---|---|---|---|---|
Omar et al. | 194 | 24% | 13% | 0.47 |
Manukhin et al. | N/A | N/A | N/A | 0.05 |
Endometriosis
This compound is also utilized in treating endometriosis, a condition characterized by the growth of endometrial tissue outside the uterus. A multicenter study in Japan showed that this compound significantly reduced dysmenorrhea scores and ovarian endometrioma size in women . The treatment involved administering 10 mg twice daily for 21 days over four cycles, with notable improvements observed.
Outcome Measure | Baseline Change (%) | Post-Treatment Results |
---|---|---|
Endometrioma Volume Reduction | 50% (26/52) | Significant improvement |
Dysmenorrhea Score Reduction | High severity to lower scores | Significant improvement |
Hormone Replacement Therapy
In hormone replacement therapy (HRT), this compound is used to counteract the effects of estrogen on the endometrium, thereby preventing hyperplasia. It has been shown to be effective in postmenopausal women when combined with estrogen therapy . Studies indicate that this compound does not increase the risk of congenital anomalies when used during early pregnancy , making it a safer option for women undergoing HRT.
Other Applications
- Pain Management : In cases of minimal to mild endometriosis, this compound has been found to reduce pain significantly during treatment .
- Fertility Treatments : this compound is used in assisted reproductive technologies (ART) to enhance endometrial receptivity and improve implantation rates .
Case Study: Efficacy in Endometriosis Management
A retrospective cohort study analyzed the effects of this compound on women undergoing frozen embryo transfer cycles. The study indicated that patients receiving this compound had higher clinical pregnancy rates and live birth rates compared to those on standard treatments .
Case Study: Safety Profile
A systematic review assessing congenital anomalies associated with this compound usage during early pregnancy concluded that there was no significant increase in risk compared to expected rates due to environmental and genetic factors . This reinforces the safety profile of this compound when prescribed appropriately.
Mechanism of Action
Dydrogesterone works by binding to progesterone receptors in the uterus, leading to the regulation of the menstrual cycle and maintenance of pregnancy. It produces a complete secretory endometrium in an estrogen-primed uterus, which helps in the normal shedding of the womb lining. Unlike other progestogens, this compound does not inhibit ovulation or interfere with the corpus luteum .
Comparison with Similar Compounds
Progesterone: The natural hormone that dydrogesterone mimics.
Micronized Vaginal Progesterone (MVP): Another synthetic progestogen used for similar medical conditions.
Comparison:
Selectivity: this compound has higher selectivity for progesterone receptors compared to other progestogens, leading to fewer side effects.
Administration: this compound is taken orally, while MVP is administered vaginally.
Efficacy: Studies have shown that this compound is as effective as MVP in supporting pregnancy and regulating the menstrual cycle
This compound’s unique structure and high selectivity make it a valuable compound in medical treatments and scientific research.
Biological Activity
Dydrogesterone, a synthetic progestogen, is widely used in hormone replacement therapy and reproductive medicine. Its biological activity encompasses various mechanisms, particularly in the context of reproductive health, cancer treatment, and bone metabolism. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound's Binding Affinity
this compound primarily binds to progesterone receptors (PRs), exhibiting a higher oral bioavailability compared to natural progesterone. This binding initiates a cascade of biological responses pertinent to reproductive health and other physiological functions .
Selective Estrogen Enzyme Modulation
Recent studies suggest that this compound and its metabolite, 20-dihydro-dydrogesterone (DHD), act as selective estrogen enzyme modulators (SEEMs). In breast cancer cell lines (MCF-7 and T-47D), this compound inhibited estrone sulfatase activity at concentrations as low as , demonstrating significant reductions in estrogen production . The inhibition percentages were recorded at -63% for MCF-7 and -48% for T-47D cells.
Table 1: Inhibition of Estrone Sulfatase Activity by this compound
Concentration (M) | MCF-7 Cell Inhibition (%) | T-47D Cell Inhibition (%) |
---|---|---|
-24 | -9 | |
-65 | -31 | |
-63 | -48 |
Case Studies
-
Luteal Phase Support in ART
A study reviewed the live birth rates associated with this compound use during assisted reproductive technology (ART). The cumulative live birth rate (CLBR) increased from 32.7% in the first cycle to 54.3% by the eighth cycle, indicating the efficacy of this compound in supporting luteal phase function . -
Effects on Bone Metabolism
In postmenopausal women, this compound was found to reduce estrogen's effects on bone resorption while altering the balance between bone formation and resorption. This suggests a protective role against osteoporosis when used in hormone replacement therapy .
Clinical Implications
The biological activities of this compound extend beyond reproductive health. Its role as a SEEM indicates potential applications in treating hormone-dependent cancers. Furthermore, its favorable profile in improving live birth rates during ART highlights its significance in reproductive endocrinology.
Properties
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMOKGBVKVMRFX-HQZYFCCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022974 | |
Record name | Dydrogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in acetone, chloroform (1 in 2), ethanol (1 in 40) and diethyl ether (1 in 200); slightly soluble in fixed oils; sparingly soluble in methanol., 4.86e-03 g/L | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dydrogesterone is a progestogen that works by regulating the healthy growth and normal shedding of the womb lining by acting on progesterone receptors in the uterus., Dydrogesterone is an orally-active progestagen. The addition of a progestagen greatly reduces the estrogen-induced risk of endometrial hyperplasia and cancer in non-hysterectomised women, by reducing the growth of the endometrium., Progestins cannot be equated as group with progesterone because some are inherently estrogenic, some slightly androgenic, and some purely progestational; correspondingly, their ovulation-inhibiting potentialities may be mediated in somewhat different ways. /Progestins/, The 17-hydroxy or acetoxy compounds, on the other hand, elicit responses more nearly resembling those of progesterone. They have little or no estrogenic or androgenic activity and may produce catabolic and slight diuretic effects. The 19-nor derivatives are more effective in postponing the normal menstrual period. /Progestins/, Accumulating evidence indicates that the neuropeptide substance P (SP) is predominantly involved in neurogenic inflammation and pain perception via its high-affinity neurokinin 1 receptor (NK-1R). Intriguingly, decreased pain sensitivity is found to be associated with high plasma progesterone levels. We hypothesize that progesterone may attenuate nociception and associated inflammatory response via NK-1R-dependent pathways. To address our hypothesis, we incubated splenic lymphocytes from CBA/J female mice with different concentrations of the progesterone derivative dydrogesterone. Subsequently, the expressions of NK-1R and T helper (Th1)-type cytokines were analyzed by flow cytometry. Next, we subcutaneously injected CBA/J mice with 1.25 mg of dydrogesterone in 200-microl sesame oil; control mice were sham-injected. Tail flick test to detect the nociceptive threshold was performed in 30-min intervals upon injection. Lymphocytes were isolated from blood and uterus and analyzed for NK-1R surface expression. Immunohistochemical analyses were performed to investigate the uterine tissue distribution of NK-1R. Dydrogesterone induced a decrease in the percentage of NK-1R+ lymphocytes in vitro and in vivo. Additionally, an increase in Th2-type and a decrease in Th1-type cytokines could be detected in vitro after incubation with dydrogesterone. An increased tail flick latency following dydrogesterone injection supported the concept that decreased expression of the NK-1R on lymphocytes is associated with an increased pain threshold. Taken together, these results clearly reveal a pathway by which dydrogesterone or progesterone respectively modulates the cross talk of the nervous, endocrine and immune systems in inflammation and pain., For more Mechanism of Action (Complete) data for DYDROGESTERONE (6 total), please visit the HSDB record page. | |
Record name | Dydrogesterone | |
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Record name | DYDROGESTERONE | |
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Color/Form |
Crystals from acetone + hexane, White to off-white...crystalline powder. | |
CAS No. |
152-62-5 | |
Record name | Dydrogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152-62-5 | |
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Record name | Dydrogesterone [USAN:USP:INN:BAN:JAN] | |
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Record name | Dydrogesterone | |
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Record name | Dydrogesterone | |
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Record name | Dydrogesterone | |
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Record name | DYDROGESTERONE | |
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Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
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Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-169, 170 °C, 169.5 °C | |
Record name | Dydrogesterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYDROGESTERONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dydrogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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